(4-Morpholin-4-ylbenzylidene)malononitrile (4-Morpholin-4-ylbenzylidene)malononitrile
Brand Name: Vulcanchem
CAS No.: 66883-92-9
VCID: VC21336728
InChI: InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2
SMILES: C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

(4-Morpholin-4-ylbenzylidene)malononitrile

CAS No.: 66883-92-9

Cat. No.: VC21336728

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

(4-Morpholin-4-ylbenzylidene)malononitrile - 66883-92-9

Specification

CAS No. 66883-92-9
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name 2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2
Standard InChI Key CHKTYKSOGLZPFK-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N

Introduction

Chemical Identity and Structure

Molecular Composition

(4-Morpholin-4-ylbenzylidene)malononitrile is an organic compound with the molecular formula C₁₄H₁₃N₃O and a molecular weight of 239.27 g/mol . The structure features a morpholine ring connected to a benzene ring, which is further linked to a malononitrile group through a methylidene bridge. This arrangement creates a conjugated system with interesting electronic properties.

Structural Representation

The compound contains several key structural components:

  • A morpholine heterocyclic ring (containing one oxygen and one nitrogen atom)

  • A para-substituted benzene ring

  • A methylidene linkage (C=C)

  • A malononitrile moiety with two cyano groups (C≡N)

The specific connectivity creates a molecule with distinctive electronic and steric properties that influence its chemical behavior and potential applications.

Physical and Chemical Properties

Physical Properties

(4-Morpholin-4-ylbenzylidene)malononitrile possesses several important physical characteristics that define its behavior in various environments. These properties are summarized in the table below:

PropertyValueReference
Molecular Weight239.27 g/mol
Physical StateSolid (at standard conditions)
XLogP3-AA1.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass239.105862047 Da
Topological Polar Surface Area60.1 Ų
Solubility (pH 7.4)4.4 μg/mL

The compound's moderate XLogP3-AA value of 1.7 suggests a reasonable balance between hydrophilicity and lipophilicity . With 4 hydrogen bond acceptors and no donors, the molecule can participate in certain types of intermolecular interactions while maintaining specific solubility characteristics .

Chemical Reactivity

The presence of the malononitrile group provides sites for potential nucleophilic attack, while the morpholine nitrogen can act as a nucleophile in certain reactions. The conjugated system spanning from the morpholine through the benzene ring to the malononitrile creates a push-pull electronic system that likely influences its reactivity patterns and stability.

Nomenclature and Identification

Systematic Names and Synonyms

The compound is known by several names in the scientific literature:

  • (4-morpholin-4-ylbenzylidene)malononitrile (IUPAC name)

  • 2-(4-Morpholinobenzylidene)malononitrile

  • 2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile

  • 2-[4-(4-morpholinyl)benzylidene]malononitrile

  • 2-{[4-(morpholin-4-yl)phenyl]methylidene}propanedinitrile

These alternative names follow different nomenclature conventions but refer to the same chemical entity.

Registry Numbers and Identifiers

Various database systems assign unique identifiers to track and reference this compound:

Identifier TypeValueReference
CAS Registry Number66883-92-9
PubChem CID321779
ChEMBL IDCHEMBL420385
InChIInChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2
InChIKeyCHKTYKSOGLZPFK-UHFFFAOYSA-N
SMILESC1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N
NSC Number275408

These identifiers facilitate cross-referencing across different chemical databases and repositories, supporting research and information retrieval efforts.

Structural Features and Analysis

Conformational Characteristics

The molecule possesses 2 rotatable bonds, which contribute to its conformational flexibility . The morpholine ring typically adopts a chair conformation, while the connection between the aromatic ring and the malononitrile group likely maintains planarity due to conjugation effects across the methylidene linkage.

Electronic Structure

Research Applications and Biological Activities

Documented Research

The compound has been included in various chemical libraries and databases:

  • It appears in the National Cancer Institute (NCI) database with the designation NSC275408

  • It is registered in BindingDB, suggesting potential biological binding activities

  • It is listed in the EPA DSSTox database, indicating interest in its toxicological properties

  • Its presence in ChEMBL (CHEMBL420385) suggests screening in biological assays

Structural Relevance

The compound belongs to a class of benzylidene malononitriles, which have been investigated for various applications including:

  • Potential pharmaceutical applications based on its inclusion in screening libraries

  • Possible applications in materials science due to its conjugated electronic structure

  • Interest in its environmental and toxicological profile as evidenced by its inclusion in the EPA DSSTox database

Related Compounds and Structural Analogs

Structural Relationships

The search results indicate that (4-Morpholin-4-ylbenzylidene)malononitrile has structural relationships with:

  • Other substituted benzylidene malononitriles

  • Compounds featuring morpholine substituents

  • Related structures referenced in patent literature

These relationships provide context for understanding the compound's place within the broader chemical space and potential application domains.

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